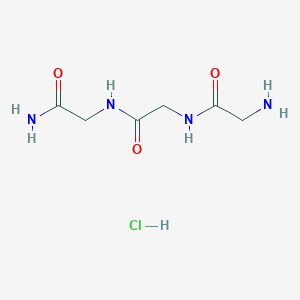

H-Gly-Gly-Gly-NH2 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“H-Gly-Gly-Gly-NH2 HCl” is a tripeptide compound with the molecular formula C4H10ClN3O2 and a molecular weight of 167.59400 . It is also known as 2-Amino-N-(2-amino-2-oxoethyl)acetamide hydrochloride .

Synthesis Analysis

The synthesis of peptides like “this compound” often involves the formation of peptide bonds between amino acids. This process typically requires the protection of certain amino and carboxyl groups during the synthesis of a peptide . The peptide bond formation is usually achieved by extending the peptide chain from the C-terminus .Molecular Structure Analysis

The molecular structure of “this compound” consists of four carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms . The exact mass of the molecule is 167.04600 .Chemical Reactions Analysis

The chemical reactions involved in the formation of “this compound” are complex and involve multiple steps. These steps include the protection of amino and carboxyl groups, the formation of peptide bonds, and the removal of protecting groups .Physical And Chemical Properties Analysis

“this compound” has a density of 1.249g/cm3, a boiling point of 484.5ºC at 760mmHg, and a flash point of 246.8ºC . Its LogP value is 0.14010, indicating its solubility in water and organic solvents .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of H-Gly-Gly-Gly-NH2 HCl is the NMDA receptor complex, where it binds to the strychnine-insensitive glycine-binding site . The NMDA receptor plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.

Mode of Action

This compound interacts with its target by binding to the glycine site of the NMDA receptor complex. This binding can modulate the activity of the receptor and influence the flow of ions through the channel .

Biochemical Pathways

The binding of this compound to the NMDA receptor can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway, which plays a critical role in neuronal communication and synaptic plasticity .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of neuronal communication and synaptic plasticity. By binding to the NMDA receptor, it can influence the flow of ions through the channel, thereby affecting neuronal excitability and synaptic transmission .

Propriétés

IUPAC Name |

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3.ClH/c7-1-5(12)10-3-6(13)9-2-4(8)11;/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKDNPSTDGMVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)